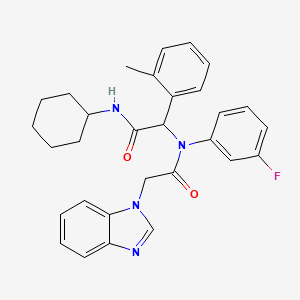

Mutant IDH1-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYIOARJXVTYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Mutant IDH1 Inhibitors in Reducing 2-Hydroxyglutarate Levels: A Technical Guide

Executive Summary: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the pathogenesis of several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, driving tumorigenesis. The development of specific inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy. These inhibitors have demonstrated the ability to potently and selectively reduce 2-HG levels, leading to the reversal of oncogenic downstream effects and showing clinical benefit. This technical guide provides an in-depth overview of the mechanism of mutant IDH1, the role of its inhibitors in reducing 2-HG, and the experimental methodologies used to evaluate their efficacy.

The Neomorphic Activity of Mutant IDH1 and the Role of 2-Hydroxyglutarate

Wild-type IDH1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, cancer-associated somatic mutations, most commonly affecting the arginine residue at position 132 (R132H), result in a loss of this normal function and a gain of a new, or neomorphic, ability.[2][3] This new function is the NADPH-dependent reduction of α-KG to R(-)-2-hydroxyglutarate (2-HG).[3][4]

The accumulation of 2-HG is a key oncogenic event.[5] It acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[5][6] This inhibition leads to a hypermethylation phenotype, altered gene expression, and a block in cellular differentiation, ultimately contributing to tumor formation and progression.[5][6][7] In human malignant gliomas harboring IDH1 mutations, 2-HG levels can be dramatically elevated, reaching concentrations over 100-fold higher than in tumors with wild-type IDH1.[3]

Mutant IDH1 Inhibitors and Reduction of 2-Hydroxyglutarate

The discovery of the oncogenic role of 2-HG spurred the development of small molecule inhibitors that specifically target the mutant IDH1 enzyme. These inhibitors are designed to block the neomorphic activity of the mutant enzyme, thereby reducing the production of 2-HG. Several such inhibitors have been developed and have shown promising results in both preclinical and clinical settings. These include ivosidenib (AG-120) and vorasidenib (AG-881), a dual inhibitor of mutant IDH1 and IDH2.[8][9][10]

Quantitative Data on 2-HG Reduction

The efficacy of mutant IDH1 inhibitors is primarily assessed by their ability to reduce 2-HG levels. The following tables summarize key quantitative data from various studies.

| Inhibitor | Enzyme/Cell Line | IC50 | Reference |

| Vorasidenib (AG-881) | IDH1 R132H | Low nanomolar potency | [11] |

| IDH1 R132C | Low nanomolar potency | [11] | |

| IDH1 R132G | Low nanomolar potency | [11] | |

| IDH1 R132L | Low nanomolar potency | [11] | |

| IDH1 R132S | Low nanomolar potency | [11] | |

| AGI-5198 | IDH1 R132H | Not specified | [9] |

| Study Type | Inhibitor(s) | Model | 2-HG Reduction | Reference |

| Preclinical | Vorasidenib (AG-881) | Orthotopic glioma mouse model | >96% | [11] |

| Clinical | Ivosidenib, Vorasidenib | Patients with IDH1-mutated diffuse glioma | ~95% (in tumor biopsies) | [12] |

| Clinical | Ivosidenib, Vorasidenib | Patients with IDH1-mutated diffuse glioma | Highly significant (p < 0.001) in vivo | [12][13] |

Experimental Protocols

The evaluation of mutant IDH1 inhibitors involves a range of experimental techniques, from biochemical assays to in vivo and clinical studies.

Biochemical Enzyme Assays

Objective: To determine the potency of an inhibitor against the purified mutant IDH1 enzyme.

Methodology:

-

The activity of the mutant IDH1 enzyme is measured by monitoring the consumption of NADPH.

-

A common method is a diaphorase-coupled assay where the oxidation of NADPH is linked to the production of a fluorescent product.

-

The purified mutant IDH1 enzyme is incubated with its substrates, α-KG and NADPH, in an appropriate buffer.

-

The reaction is initiated, and the decrease in NADPH concentration is monitored over time, often through a change in fluorescence.

-

To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor.

Cell-Based 2-HG Measurement

Objective: To measure the reduction of intracellular 2-HG levels in cancer cells expressing mutant IDH1 after treatment with an inhibitor.

Methodology:

-

Cancer cell lines harboring an IDH1 mutation are cultured under standard conditions.

-

The cells are treated with the inhibitor at various concentrations for a specified period (e.g., 48 hours).

-

After treatment, the cells are harvested, and metabolites are extracted.

-

The concentration of 2-HG in the cell extracts is quantified. This can be done using:

-

Mass Spectrometry (MS): A highly sensitive and specific method for metabolite quantification.

-

Enzymatic Assay: A D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based assay can be used to measure 2-HG levels. In this assay, D2HGDH catalyzes the conversion of 2-HG to α-KG, which is coupled to a reaction that produces a detectable signal (e.g., fluorescence).[14]

-

In Vivo Animal Models

Objective: To assess the efficacy of an inhibitor in reducing tumor 2-HG levels and inhibiting tumor growth in a living organism.

Methodology:

-

An orthotopic glioma mouse model is often used, where human glioma cells with a mutant IDH1 are implanted into the brains of immunodeficient mice.

-

Once tumors are established, the mice are treated with the inhibitor or a vehicle control.

-

Tumor growth is monitored over time using imaging techniques such as MRI.

-

At the end of the study, tumors are excised, and 2-HG levels are measured using mass spectrometry or other methods.

Clinical Evaluation of 2-HG Levels

Objective: To non-invasively monitor the response to treatment in patients with IDH1-mutant tumors.

Methodology:

-

Magnetic Resonance Spectroscopy (MRS): This is a non-invasive imaging technique that can detect and quantify metabolites in the brain.[15]

-

Optimized in vivo MRS can measure 2-HG levels in tumors.[12][13]

-

Patients undergo MRS scans before and during treatment with a mutant IDH1 inhibitor.

-

A significant decrease in the 2-HG peak is indicative of a response to the therapy.[12][13]

-

Tumor biopsies can also be collected to measure 2-HG levels directly, though this is an invasive procedure.

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the key pathways and experimental workflows related to mutant IDH1 and its inhibition.

Caption: The metabolic pathway of wild-type versus mutant IDH1.

Caption: Downstream oncogenic effects of 2-hydroxyglutarate.

Caption: Workflow for the development of mutant IDH1 inhibitors.

Conclusion

The identification of IDH1 mutations and the subsequent discovery of their role in producing the oncometabolite 2-HG have revolutionized our understanding of the molecular pathogenesis of certain cancers. The development of specific inhibitors that target the neomorphic activity of mutant IDH1 represents a significant advancement in precision medicine. These inhibitors have demonstrated a remarkable ability to reduce 2-HG levels, reverse epigenetic abnormalities, and provide clinical benefits to patients. The continued investigation and application of these targeted therapies hold great promise for improving the outcomes of patients with IDH1-mutant cancers.

References

- 1. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice [jci.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Non-invasive quantification of 2-hydroxyglutarate in human gliomas with IDH1 and IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Strategy: Discovery and Initial Characterization of a First-in-Class Mutant IDH1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme has marked a pivotal moment in oncology, unveiling a new class of therapeutic targets. Predominantly found in gliomas, acute myeloid leukemia (AML), and other malignancies, these mutations confer a neomorphic enzymatic activity.[1][2][3] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In contrast, the mutant IDH1 enzyme, most commonly harboring an R132H substitution, gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[1][3] This unique gain-of-function presented a clear therapeutic rationale: selective inhibition of the mutant IDH1 enzyme to deplete 2-HG levels and restore normal cellular processes. This guide details the discovery and initial characterization of a pioneering, potent, and selective small-molecule inhibitor of mutant IDH1, representing a first-in-class therapeutic agent.

Discovery of a Novel Phenyl-Glycine Scaffold

The journey to identify a selective mutant IDH1 inhibitor began with a high-throughput screening (HTS) campaign against the recombinant R132H IDH1 homodimer. This effort led to the identification of a promising phenyl-glycine based inhibitor, herein designated as a representative lead compound.[1] Initial characterization revealed this scaffold to be a reversible inhibitor, competitive with respect to α-KG and uncompetitive with respect to the cofactor NADPH.[1] This initial hit provided a crucial starting point for a structure-activity relationship (SAR) driven optimization campaign to enhance potency and drug-like properties.

In Vitro Characterization

A comprehensive suite of in vitro assays was employed to characterize the potency, selectivity, and mechanism of action of the optimized inhibitors.

Biochemical and Cellular Potency

The inhibitory activity was quantified through both biochemical and cell-based assays. The biochemical assays measured the direct inhibition of the mutant IDH1 enzyme's ability to produce 2-HG, while cellular assays assessed the inhibitor's capacity to reduce 2-HG levels within cancer cell lines endogenously expressing mutant IDH1.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |

| ML309 (+ isomer) | IDH1 R132H | Biochemical | 68 | U87MG-IDH1 R132H | 250 | [4] |

| ML309 (+ isomer) | IDH1 R132C | Biochemical | - | - | - | [4] |

| ML309 (+ isomer) | Wild-Type IDH1 | Biochemical | >36,000 | - | - | [4] |

| Compound 35 | IDH1 R132H | Biochemical | - | U87 R132H | <500 | [1] |

| Compound 35 | IDH1 R132C | Biochemical | - | HT1080 (R132C) | <500 | [1] |

| Compound 35 | Wild-Type IDH1 | Biochemical | >20,000 | - | - | [1] |

| AG-120 (Ivosidenib) | IDH1 R132H | Biochemical | - | U87MG-IDH1 R132H | - | [3] |

| AG-120 (Ivosidenib) | IDH1 R132C | Biochemical | Similar to R132H | HT1080 (R132C) | - | [3] |

| AG-120 (Ivosidenib) | IDH1 R132G | Biochemical | Similar to R132H | - | - | [3] |

| AG-120 (Ivosidenib) | Wild-Type IDH1 | Biochemical | >100,000 | - | - | [3] |

| GSK321 | IDH1 R132H | Biochemical | 4.6 | - | - | [5] |

| GSK321 | IDH1 R132C | Biochemical | 3.8 | - | - | [5] |

| GSK321 | IDH1 R132G | Biochemical | 2.9 | - | - | [5] |

| GSK321 | Wild-Type IDH1 | Biochemical | 46 | - | - | [5] |

Note: Some specific IC50 values were not available in the provided search results and are indicated as "-".

Selectivity Profile

A critical aspect of the inhibitor's characterization was its selectivity for the mutant IDH1 enzyme over the wild-type counterpart and other related enzymes. As shown in the table above, representative inhibitors like ML309, Compound 35, and AG-120 demonstrated exquisite selectivity, with IC50 values for the wild-type enzyme being several orders of magnitude higher than for the mutant forms.[1][3][4] For instance, the (+) isomer of ML309 was over 400-fold less active against wild-type IDH1.[4] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Mechanism of Action

Kinetic and biophysical studies were conducted to elucidate the inhibitor's mechanism of action.

Allosteric Inhibition

Studies on early inhibitors revealed an allosteric mode of inhibition. These compounds were found to bind to a site distinct from the active site, inducing a conformational change that prevents the enzyme from catalyzing the reduction of α-KG.[6] This allosteric binding is competitive with respect to the divalent metal ion cofactor (Mg2+).[6]

Competitive Inhibition with Respect to α-KG

Further kinetic analyses of optimized inhibitors like ML309 indicated that they act as competitive inhibitors with respect to α-ketoglutarate and uncompetitive inhibitors with respect to NADPH.[4] This suggests that the inhibitor binds to the enzyme-NADPH complex, preventing the subsequent binding of α-KG.

Experimental Protocols

Biochemical Assay for Mutant IDH1 Activity

This assay quantifies the enzymatic activity of purified mutant IDH1 by measuring the production of 2-hydroxyglutarate (2-HG).

-

Enzyme Preparation: Recombinant human IDH1 R132H homodimer is expressed and purified.

-

Reaction Mixture: The assay is conducted in a buffer containing HEPES, NaCl, MgCl₂, and DTT.

-

Initiation: The reaction is initiated by adding the substrates, α-ketoglutarate and NADPH.

-

Inhibitor Addition: Test compounds are added at varying concentrations to determine their inhibitory effect.

-

Quenching and Detection: The reaction is stopped, and the amount of 2-HG produced is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[6]

Cellular 2-HG Assay

This assay measures the ability of an inhibitor to reduce the levels of 2-HG in cancer cells harboring an IDH1 mutation.

-

Cell Culture: A human glioblastoma cell line (e.g., U87MG) engineered to overexpress IDH1 R132H, or a cell line with endogenous mutations like HT1080 (R132C), is used.[1]

-

Compound Treatment: Cells are treated with the test inhibitor at various concentrations for a specified period (e.g., 72 hours).[1]

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

-

2-HG Quantification: The concentration of 2-HG in the cell lysates is measured by LC-MS/MS.

-

Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce cellular 2-HG levels by 50%, is calculated.

In Vivo Pharmacodynamic Assay

This experiment assesses the ability of the inhibitor to reduce tumor 2-HG levels in a xenograft model.

-

Xenograft Model: U87MG-IDH1 R132H cells are implanted subcutaneously into immunocompromised mice.[1]

-

Compound Administration: Once tumors are established, the inhibitor is administered to the mice (e.g., twice daily, BID).[1]

-

Tumor and Plasma Collection: At specified time points after dosing, tumor tissue and plasma samples are collected.

-

2-HG and Compound Level Analysis: 2-HG levels in the tumors and inhibitor concentrations in the plasma are determined by LC-MS/MS.

-

Correlation Analysis: The relationship between the inhibitor's plasma concentration and the extent of tumor 2-HG reduction is analyzed.[1]

Visualizations

Signaling Pathway of Mutant IDH1

Caption: The oncogenic pathway initiated by mutant IDH1.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the discovery and characterization of a mutant IDH1 inhibitor.

Conclusion

The discovery and characterization of the first potent and selective inhibitors of mutant IDH1 represent a landmark achievement in precision oncology. Through a systematic approach of high-throughput screening, chemical optimization, and rigorous in vitro and in vivo testing, a novel class of therapeutic agents was developed. These molecules effectively and selectively inhibit the neomorphic activity of mutant IDH1, leading to a significant reduction in the oncometabolite 2-HG. This pioneering work has paved the way for the clinical development of drugs like ivosidenib, offering a targeted therapeutic option for patients with IDH1-mutant cancers and fundamentally changing the treatment landscape for these diseases.

References

- 1. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biochemical, cellular, and biophysical characterization of a potent inhibitor of mutant isocitrate dehydrogenase IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Mutant IDH1 Inhibitors on AML Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1) in acute myeloid leukemia (AML) cell lines. This document details the biochemical potency of these inhibitors, their effects on AML cell biology, and the underlying signaling pathways. Furthermore, it offers comprehensive experimental protocols for key assays to facilitate the replication and expansion of these findings.

Introduction to Mutant IDH1 in AML

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring genetic alteration in a subset of acute myeloid leukemia (AML) patients.[1] These mutations, most commonly affecting the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2 and JmjC histone demethylases, resulting in epigenetic dysregulation, a block in myeloid differentiation, and the promotion of leukemogenesis.[4] This unique molecular vulnerability has spurred the development of targeted inhibitors aimed at the mutant IDH1 protein.

Quantitative Efficacy of Mutant IDH1 Inhibitors

The in vitro potency of various mutant IDH1 inhibitors has been evaluated through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of these compounds.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Mutant IDH1-IN-1 | IDH1 R132H/R132H | 42 | Biochemical | [2] |

| IDH1 R132C/R132C | 4 | Biochemical | [2] | |

| IDH1 R132H/WT | 80 | Biochemical | [2] | |

| Wild-Type IDH1 | 143 | Biochemical | [2] | |

| GSK321 | IDH1 R132H | 4.6 | Biochemical | [2] |

| IDH1 R132C | 3.8 | Biochemical | [2] | |

| IDH1 R132G | 2.9 | Biochemical | [2] | |

| Wild-Type IDH1 | 46 | Biochemical | [2] | |

| ML309 (racemic) | IDH1 R132H | 68 | Biochemical | [5] |

| IDH1 R132C | 77 | Biochemical | [5] | |

| Wild-Type IDH1 | >50,000 | Biochemical | [5] |

Impact on AML Cell Biology

Treatment of mutant IDH1 AML cells with specific inhibitors leads to a reduction in intracellular 2-HG levels, which in turn reverses the block in cellular differentiation and can affect cell proliferation and survival.

-

Induction of Myeloid Differentiation: Inhibition of mutant IDH1 restores normal hematopoietic differentiation. This is characterized by morphological changes, such as an increase in cells with indented and segmented nuclei, and the upregulation of myeloid differentiation markers like CD11b and CD15.[2]

-

Effects on Cell Proliferation and Apoptosis: The impact on cell proliferation can be complex. While some studies report a transient increase in cell numbers, potentially linked to the release from the differentiation block, others show that combination therapies with mutant IDH1 inhibitors can lead to a significant decrease in cell viability and induction of apoptosis.[6]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of mutant IDH1 inhibitors is the reduction of the oncometabolite 2-HG. This has several downstream consequences on cellular signaling.

Caption: Signaling pathway of mutant IDH1 in AML and the point of intervention by inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility.

Cell Viability Assessment (MTT Assay)

This protocol outlines the measurement of cell viability based on the metabolic activity of cells.

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Plating: Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL. For primary AML samples, a higher density of 1 x 10^6 cells/mL may be used.[7]

-

Drug Treatment: Prepare serial dilutions of the mutant IDH1 inhibitor in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

-

Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Myeloid Differentiation Analysis (Flow Cytometry)

This protocol describes the assessment of myeloid differentiation by quantifying the expression of cell surface markers.

Caption: Workflow for analyzing myeloid differentiation via flow cytometry.

Protocol:

-

Cell Preparation: Following treatment with the mutant IDH1 inhibitor for the desired duration (e.g., 7 days), harvest the AML cells.

-

Washing: Wash the cells with cold PBS.

-

Antibody Staining: Resuspend the cells in a staining buffer and add fluorochrome-conjugated antibodies against myeloid differentiation markers, such as CD11b and CD15.[1][4]

-

Incubation: Incubate the cells in the dark for 30 minutes at 4°C.

-

Final Wash: Wash the cells to remove unbound antibodies.

-

Flow Cytometry: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the percentage of cells expressing the differentiation markers in the treated versus control populations.

Intracellular 2-Hydroxyglutarate (2-HG) Measurement (LC-MS)

This protocol details the quantification of the oncometabolite 2-HG in cell lysates.

Caption: Workflow for the measurement of intracellular 2-HG by LC-MS.

Protocol:

-

Sample Preparation: Harvest and count the cells.

-

Metabolite Extraction: Lyse the cells and extract metabolites using a cold solvent, such as 80% methanol.

-

Derivatization (for enantiomer separation): To distinguish between D-2-HG and L-2-HG, derivatize the samples with a chiral reagent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN).[10]

-

LC Separation: Separate the metabolites using liquid chromatography. A HILIC stationary phase can be used for underivatized 2-HG, while a C18 column is suitable for derivatized samples.[10][11]

-

MS/MS Detection: Detect and quantify 2-HG using a triple quadrupole mass spectrometer.

-

Data Analysis: Generate a standard curve to determine the concentration of 2-HG in the samples. Normalize the 2-HG levels to the cell number or total protein content.[11]

Conclusion

Inhibitors of mutant IDH1, such as this compound, demonstrate potent and selective in vitro activity against AML cells harboring these mutations. By reducing the production of the oncometabolite 2-HG, these inhibitors can reverse the epigenetic block and induce myeloid differentiation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of targeted therapies for this subset of AML.

References

- 1. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Analysis of Mutant IDH1-IN-1 Binding to IDH1 R132H

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. The R132H mutation in IDH1 is a frequent driver in several cancers, including glioma and acute myeloid leukemia. This neomorphic mutation confers a new enzymatic activity: the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and promotes tumorigenesis. Consequently, mutant IDH1 has emerged as a promising therapeutic target. This guide provides a detailed structural and biochemical analysis of the binding of Mutant IDH1-IN-1, a selective allosteric inhibitor, to the IDH1 R132H mutant enzyme.

Introduction to this compound

This compound (also referred to as compound 1 in seminal literature) is a potent and selective inhibitor of the mutant forms of IDH1.[1][2] It demonstrates significant inhibitory activity against the R132H and R132C mutations, with substantially less activity against the wild-type (WT) enzyme. This selectivity is crucial for minimizing off-target effects in a therapeutic context.

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound has been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant IDH1 enzymes.

| Target Enzyme | IC50 (nM) |

| IDH1 R132H/R132H Homodimer | 42 |

| IDH1 R132C/R132C Homodimer | 4 |

| IDH1 R132H/WT Heterodimer | 80 |

| Wild-Type IDH1 | 143 |

Structural Analysis of the Binding Interaction

The co-crystal structure of this compound in complex with the IDH1 R132H homodimer has been resolved, providing critical insights into its mechanism of action (PDB ID: 4UMY).

This compound is an allosteric inhibitor that binds at the interface of the two subunits of the IDH1 R132H homodimer.[1] This binding site is distinct from the active site where α-KG binds. The binding of the inhibitor induces a conformational change in the enzyme, which disrupts the catalytically essential metal-binding network, thereby preventing the reduction of α-KG to 2-HG.

The inhibitor's interaction with the protein is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key feature of this binding is the direct contact with a residue involved in the binding of the catalytic divalent cation, typically Mg2+.[1] This disruption of the metal ion's coordination is a cornerstone of the inhibitor's selective action against the mutant enzyme.

Signaling Pathway of Inhibition

The following diagram illustrates the inhibitory mechanism of this compound on the neomorphic activity of the IDH1 R132H mutant.

Experimental Protocols

X-Ray Crystallography

The determination of the co-crystal structure of this compound with IDH1 R132H is a critical step in understanding the binding mode.

Detailed Methodology:

-

Protein Expression and Purification: The human IDH1 R132H mutant is expressed in E. coli. The protein is then purified using a combination of affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography to ensure high purity and homogeneity.

-

Complex Formation and Crystallization: The purified IDH1 R132H is incubated with a molar excess of this compound and the cofactor NADPH. The complex is then subjected to crystallization screening using the vapor diffusion method. For the 4UMY structure, diffraction-quality crystals were obtained and cryo-protected with 15% glycerol before data collection.[1]

-

Data Collection and Structure Determination: X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined structure of IDH1 as a search model. The final model is built and refined to high resolution.[1]

Enzyme Inhibition Assay

The potency of this compound is determined by measuring its ability to inhibit the production of 2-HG from α-KG.

Protocol:

-

Reaction Mixture: The assay is typically performed in a 384-well plate format in a buffer containing 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, and 0.005% Tween 20, at pH 7.4.

-

Enzyme and Inhibitor Incubation: A known concentration of the purified IDH1 R132H enzyme is pre-incubated with varying concentrations of this compound and NADPH for 30 minutes.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, α-KG.

-

Detection: The conversion of α-KG to 2-HG is monitored by quantifying the amount of 2-HG produced using LC-MS/MS.[1]

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding kinetics and affinity of this compound to IDH1 R132H in real-time.

Protocol:

-

Protein Immobilization: Avi-tagged IDH1 R132H is biotinylated and then immobilized on a streptavidin-coated sensor chip.

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

-

Data Acquisition: The binding is monitored as a change in the refractive index, which is proportional to the mass change on the sensor surface. Association and dissociation rate constants (kon and koff) are measured.

-

Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the ratio of koff to kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to IDH1 R132H, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Purified IDH1 R132H is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical, matched buffer to minimize heats of dilution.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated.

Conclusion

The structural and biochemical analyses of this compound binding to IDH1 R132H reveal a highly selective, allosteric mechanism of inhibition. By binding to the dimer interface and disrupting the metal-binding network essential for catalysis, this compound effectively abrogates the production of the oncometabolite 2-HG. The detailed experimental protocols provided herein serve as a comprehensive guide for researchers in the field of mutant IDH1 inhibitor development, facilitating the discovery and characterization of novel therapeutics for IDH1-mutated cancers.

References

The Enigmatic Target: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mutant IDH1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical profile of Mutant IDH1-IN-1, a selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). While specific pharmacokinetic and in-vivo pharmacodynamic data for this particular compound remain limited in publicly accessible literature, this document provides a comprehensive overview of its known in-vitro activity, alongside representative experimental protocols and the established mechanistic pathways for this class of inhibitors. Data from the well-characterized, clinically approved mutant IDH1 inhibitor, Ivosidenib (AG-120), is included to provide a comparative framework and deeper insight into the expected behavior of this compound.

Introduction to Mutant IDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations that drive oncogenesis.[4][5][6]

Mutant IDH1 inhibitors are a class of targeted therapies designed to specifically block the production of 2-HG by the mutated enzyme, thereby restoring normal cellular differentiation and impeding tumor growth. This compound is a novel investigational agent within this class.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the inhibition of the mutated IDH1 enzyme, leading to a reduction in 2-HG levels.

In Vitro Potency

The inhibitory activity of this compound has been characterized against various forms of the IDH1 enzyme. The available data on its half-maximal inhibitory concentration (IC50) is summarized below.

| Target Enzyme | IC50 (nM) |

| Mutant IDH1 R132C/R132C | 4 |

| Mutant IDH1 R132H/R132H | 42 |

| Mutant IDH1 R132H/WT | 80 |

| Wild-Type IDH1 | 143 |

Data sourced from publicly available information.

These data indicate that this compound is a potent inhibitor of the most common IDH1 mutations, R132H and R132C, and exhibits selectivity for the mutant forms over the wild-type enzyme.

Pharmacokinetics: A Comparative Outlook

Detailed pharmacokinetic parameters for this compound are not currently available in the public domain. To provide a relevant context for researchers, the following table summarizes the clinical pharmacokinetics of Ivosidenib (AG-120), an orally administered, potent, and selective inhibitor of mutant IDH1.[7][8][9][10][11] It is anticipated that a viable clinical candidate like this compound would exhibit some similar characteristics, such as good oral bioavailability and a half-life that supports a convenient dosing schedule.

| Parameter | Ivosidenib (AG-120) in Patients with Advanced Solid Tumors |

| Administration | Oral, once daily (QD) |

| Absorption | Rapidly absorbed |

| Time to Peak (Tmax) | ~3 hours |

| Terminal Half-life (t1/2) | 40–102 hours (single dose) |

| Steady State | Reached within 14 days |

| Metabolism | Primarily by CYP3A4 |

| Excretion | Primarily in feces |

This data for Ivosidenib is provided as a representative example for a clinically advanced mutant IDH1 inhibitor.[7][8][9][10][11]

Signaling and Mechanistic Pathways

The mechanism of action of mutant IDH1 inhibitors is centered on the reduction of the oncometabolite 2-HG and the subsequent reversal of its downstream effects.

References

- 1. Epigenetic landscape in IDH1 mutant glioma | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 5. Mutant IDH: a targetable driver of leukemic phenotypes linking metabolism, epigenetics and transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDH1: Linking Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. [PDF] Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. [vivo.weill.cornell.edu]

An In-depth Technical Guide to Early-Stage Research of Mutant IDH1 Inhibitors for Chondrosarcoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of selective inhibitors targeting isocitrate dehydrogenase 1 (IDH1) mutations in chondrosarcoma. It covers the core scientific rationale, key quantitative data from foundational studies, detailed experimental protocols, and the logical workflows required for the assessment of therapeutic candidates like Mutant IDH1-IN-1.

Introduction: The Rationale for Targeting Mutant IDH1 in Chondrosarcoma

Chondrosarcomas are malignant tumors characterized by the production of a cartilaginous matrix.[1] They are the second most common primary bone cancer in adults and are notoriously resistant to conventional chemotherapy and radiotherapy, leaving surgical resection as the only curative option for localized disease.[2][3] For patients with advanced or metastatic disease, effective systemic therapies are urgently needed.[3]

A significant breakthrough in understanding chondrosarcoma pathogenesis was the discovery of frequent mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[4][5] These mutations are found in approximately 36-70% of conventional central chondrosarcomas and 54-71% of dedifferentiated chondrosarcomas.[6] IDH mutations are considered an early event in tumorigenesis.[1]

Unlike the wild-type enzyme which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 proteins gain a neomorphic function: they convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][7][8] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, including TET family DNA demethylases and Jumonji C domain-containing histone demethylases.[5][7] This leads to widespread epigenetic alterations, such as a CpG island methylator phenotype (CIMP), which disrupts gene expression and normal cellular differentiation, thereby promoting tumor formation.[5][6][8] The central role of the IDH1 mutation in driving the disease provides a strong rationale for the development of targeted inhibitors.

The Mutant IDH1 Signaling Pathway in Chondrosarcoma

The oncogenic activity of mutant IDH1 stems from the production of D-2HG, which disrupts multiple downstream cellular processes. The pathway diagram below illustrates this cascade, from the initial mutation to its ultimate effects on gene expression and tumorigenesis.

Quantitative Data Summary for Preclinical IDH1 Inhibitors

The evaluation of a new chemical entity requires rigorous quantification of its potency and efficacy at biochemical, cellular, and in vivo levels. The following tables summarize key data for this compound and other foundational mutant IDH1 inhibitors studied in the context of chondrosarcoma and related cancers.

Table 1: Biochemical Potency of Mutant IDH1 Inhibitors This table details the half-maximal inhibitory concentration (IC50) of inhibitors against purified mutant IDH1 enzymes. Lower values indicate higher potency.

| Compound | Target Enzyme | IC50 (nM) | Citation |

| This compound | IDH1 R132C/R132C | 4 | [6] |

| IDH1 R132H/R132H | 42 | [6] | |

| IDH1 R132H/WT | 80 | [6] | |

| Wild-Type IDH1 | 143 | [6] | |

| AGI-5198 | IDH1 R132H | 70 | [9][10] |

| IDH1 R132C | 160 | [9] | |

| Wild-Type IDH1 | >100,000 | [9] | |

| Ivosidenib (AG-120) | Mutant IDH1 | Potent (specific value proprietary) | [11] |

Table 2: Cellular Activity of Mutant IDH1 Inhibitors in Chondrosarcoma Models This table shows the effect of inhibitors on mutant IDH1-dependent processes in cultured chondrosarcoma cells, such as 2-HG production and cell growth.

| Compound | Cell Line | Assay | Result | Citation |

| AGI-5198 | HT1080 (IDH1 R132C) | 2-HG Production (48h) | IC50 = 480 nM | [9] |

| JJ012, HT1080 | Colony Formation | Dose-dependent inhibition | [6] | |

| JJ012, HT1080 | Cell Migration | Dose-dependent inhibition | [6] | |

| Genetic Knockout | JJ012, HT1080 | D-2HG Production | Almost completely depleted | [8] |

| JJ012 | Colony Formation | 35% - 60% reduction | [12] | |

| HT1080 | Colony Formation | 40% - 80% reduction | [12] | |

| JJ012, HT1080 | Cell Migration | ~40% reduction | [12] |

Table 3: In Vivo and Clinical Efficacy Data for Mutant IDH1 Inhibitors This table summarizes outcomes from in vivo animal studies and human clinical trials in patients with advanced chondrosarcoma.

| Study Type | Compound | Model / Patient Population | Key Outcomes | Citation |

| Preclinical | AGI-5198 | R132H-IDH1 Glioma Xenografts | 50-60% tumor growth inhibition | [9] |

| Preclinical | mIDH1 Knockout | Chondrosarcoma Xenografts | Tumor volume ~30% of control | [12] |

| Phase I Clinical Trial | Ivosidenib | Advanced mIDH1 Chondrosarcoma (n=21) | Median PFS: 5.6 months | [7][13] |

| 6-month PFS Rate: 39.5% | [7][13] | |||

| Stable Disease Rate: 52% | [7] | |||

| Plasma 2-HG Reduction: 14% - 94.2% | [7][13] | |||

| Phase I (Long-term) | Ivosidenib | Conventional mIDH1 Chondrosarcoma (n=13) | Median PFS: 7.4 months | [14][15] |

| Objective Response Rate: 23.1% | [14][15] | |||

| Median Duration of Response: 53.5 months | [14] |

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential preclinical assays used to characterize mutant IDH1 inhibitors.

Protocol: Cell Viability and Proliferation Assay (CCK-8/MTT)

This assay determines the effect of an inhibitor on the metabolic activity and growth of chondrosarcoma cell lines.

Workflow Diagram:

Methodology:

-

Cell Seeding : Culture human chondrosarcoma cells (e.g., SW1353, JJ012) in appropriate media (e.g., DMEM with 10% FBS).[16] Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media.[16]

-

Adherence : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

-

Compound Treatment : Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of the inhibitor. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Incubation : Treat the cells for a specified period, typically 48 to 72 hours.[17]

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[16][17]

-

Final Incubation : Incubate the plate for 2-4 hours at 37°C until a color change is apparent.[3]

-

Measurement : Measure the absorbance (OD) at 450 nm using a microplate reader.[16][17]

-

Analysis : Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protocol: D-2-Hydroxyglutarate (D-2HG) Measurement

This protocol quantifies the oncometabolite D-2HG in cell lysates or media to confirm target engagement by the inhibitor. Both colorimetric/fluorometric kits and LC-MS/MS methods can be used.

Workflow Diagram:

Methodology (Colorimetric Kit):

-

Sample Preparation : Treat IDH1-mutant chondrosarcoma cells (e.g., HT1080) with the inhibitor for 48 hours.[9] Harvest ~1 x 10⁷ cells and homogenize them in 100 µL of ice-cold D2HG Assay Buffer.[18]

-

Deproteinization : Deproteinize the sample to remove interfering enzymes. This can be done using a 10 kDa spin filter or perchloric acid (PCA) precipitation.[18][19]

-

Standard Curve : Reconstitute the D-2HG standard and prepare a dilution series (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in assay buffer.[18]

-

Assay Reaction : Add 25-50 µL of the prepared samples and standards to a 96-well plate.[19] Prepare a reaction mix containing the D2HG enzyme and substrate/probe as per the kit manufacturer's instructions.[20] Add the reaction mix to all wells.

-

Incubation : Incubate the plate at 37°C for 60 minutes, protected from light.[20]

-

Measurement : Measure the absorbance at OD 450 nm.[20]

-

Analysis : Calculate the D-2HG concentration in the samples by comparing their absorbance to the standard curve.

Methodology (LC-MS/MS):

-

Metabolite Extraction : Wash cells with ice-cold PBS and add 1 mL of 80% aqueous methanol pre-cooled to -80°C.[21] Add an internal standard (e.g., ¹³C-labeled 2-HG).[21]

-

Collection : Scrape the cells and collect the extract. Centrifuge at >15,000 x g at 4°C to pellet insoluble material.[21]

-

Derivatization (Optional) : To separate D- and L-enantiomers without a chiral column, the sample can be derivatized (e.g., with DATAN).[22]

-

Analysis : Inject the supernatant into an LC-MS/MS system. Separation can be performed on a HILIC or C18 column.[21][22]

-

Quantification : Monitor for the specific mass transitions of 2-HG and the internal standard. Quantify the concentration based on a standard curve.[21]

Protocol: Orthotopic Chondrosarcoma Mouse Model

This in vivo model is crucial for evaluating an inhibitor's efficacy in a more biologically relevant environment that mimics the tumor's natural niche in the bone.

Workflow Diagram:

Methodology:

-

Cell Preparation : Culture a human chondrosarcoma cell line (e.g., JJ012, CH2879).[4][23] For non-invasive tumor monitoring, cells can be stably transduced with a lentiviral luciferase expression vector.[4] Harvest and resuspend cells in a sterile solution like PBS or Matrigel.

-

Animal Model : Use immunodeficient mice, such as athymic nude or SCID mice (e.g., 6-8 weeks old).[4]

-

Surgical Procedure : Anesthetize the mouse. Make a small incision over the proximal tibia to expose the tibial plateau.

-

Intratibial Injection : Using a small gauge needle (e.g., 27-30G), carefully drill a small hole through the tibial plateau into the intramedullary canal. Slowly inject approximately 1-2 x 10⁶ cells in a volume of 20-30 µL.[23]

-

Wound Closure : Seal the injection hole with bone wax and close the incision with sutures or surgical clips. Provide appropriate post-operative care.

-

Tumor Monitoring : Allow tumors to establish for 1-2 weeks. Monitor tumor growth by measuring limb diameter with calipers or by performing bioluminescence imaging (BLI) weekly.[4]

-

Treatment : Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., via oral gavage) daily for the duration of the study (e.g., 3-6 weeks).[4]

-

Efficacy Assessment : Monitor tumor volume and animal body weight 2-3 times per week. The primary endpoint is typically tumor growth delay or inhibition.

-

Terminal Analysis : At the end of the study, harvest the primary tumors for histological analysis and measurement of D-2HG levels. Lungs can also be harvested to assess for spontaneous micrometastases.[23]

Conclusion and Future Directions

The development of specific inhibitors against mutant IDH1, such as this compound and Ivosidenib, represents a promising and targeted therapeutic strategy for a significant subset of chondrosarcoma patients.[7] Early-stage research demonstrates that these compounds can effectively inhibit the production of the oncometabolite D-2HG, which is critical for the initiation and progression of the disease.[8] While preclinical data show that inhibiting mutant IDH1 can impair tumor cell growth and migration, the clinical effect appears to be one of disease stabilization rather than rapid tumor regression.[7][12] The phase I data for Ivosidenib, showing durable disease control in some patients, is highly encouraging for this chemo-resistant cancer.[7][14]

However, the role of the IDH1 mutation in established, malignant chondrosarcomas is still debated, with some studies suggesting that tumor growth can become independent of D-2HG production over time.[5] This highlights the need for further research into mechanisms of resistance and rational combination therapies. Future directions should focus on:

-

Combination Strategies : Investigating the synergy of mutant IDH1 inhibitors with other targeted agents, such as PARP inhibitors, which may be effective in IDH-mutant tumors due to induced defects in homologous recombination.[2]

-

Biomarker Development : Identifying biomarkers beyond the IDH1 mutation itself that can predict which patients are most likely to benefit from long-term treatment.

-

Understanding Resistance : Elucidating the molecular mechanisms that allow some chondrosarcomas to become independent of the IDH1 mutation for sustained growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Mutant IDH1/2 in Chondrosarcomas: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. An orthotopic mouse model for chondrosarcoma of bone provides an in vivo tool for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IDH Mutations in Chondrosarcoma: Case Closed or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phase I Study of the Mutant IDH1 Inhibitor Ivosidenib: Safety and Clinical Activity in Patients With Advanced Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 12. ascopubs.org [ascopubs.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. dovepress.com [dovepress.com]

- 17. Cell Counting and Viability Assays [bio-protocol.org]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. D 2 Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Abcam [abcam.com]

- 21. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. New clinically relevant, orthotopic mouse models of human chondrosarcoma with spontaneous metastasis | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]

The Precision Strike: A Technical Guide to the Selectivity of Mutant IDH1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the selectivity of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis. The development of small molecule inhibitors that selectively target the mutant enzyme over its wild-type counterpart represents a significant advancement in targeted cancer therapy. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways central to understanding and evaluating the selectivity of these inhibitors. While the specific compound "Mutant IDH1-IN-1" was not identified as a distinct entity in the literature, this guide will focus on well-characterized, potent, and selective mutant IDH1 inhibitors such as Ivosidenib (AG-120), AGI-5198, and ML309 to illustrate the principles of selectivity.

Data Presentation: Potency and Selectivity of Mutant IDH1 Inhibitors

The following tables summarize the quantitative data for representative mutant IDH1 inhibitors, highlighting their potency against common IDH1 mutations and their selectivity over wild-type (WT) IDH1 and, in some cases, the related IDH2 enzyme.

Table 1: In Vitro Enzymatic Inhibition of Mutant and Wild-Type IDH1

| Inhibitor | Target | IC50 (nM) | Selectivity (WT/Mutant) | Reference |

| Ivosidenib (AG-120) | IDH1 R132H | 12 | >1,000-fold vs WT IDH1 | [1][2] |

| IDH1 R132C | 10 | >1,000-fold vs WT IDH1 | [1][2] | |

| IDH1 R132G | 23 | >1,000-fold vs WT IDH1 | [1][2] | |

| IDH1 R132S | 16 | >1,000-fold vs WT IDH1 | [1][2] | |

| IDH1 R132L | 31 | >1,000-fold vs WT IDH1 | [1][2] | |

| WT IDH1 | >14,000 | - | [1][2] | |

| WT IDH2 | >100,000 | - | [1][2] | |

| Mutant IDH2 (R140Q) | >100,000 | - | [1][2] | |

| AGI-5198 | IDH1 R132H | 70 | >1400-fold vs WT IDH1 | [3][4] |

| IDH1 R132C | 160 | N/A | [3] | |

| WT IDH1 | >100,000 | - | [4] | |

| ML309 | IDH1 R132H | 96 (K_i) | ~365-fold vs WT IDH1 | [5][6] |

| WT IDH1 | 35,000 (K_i) | - | [5][6] |

Table 2: Cellular Activity of Mutant IDH1 Inhibitors

| Inhibitor | Cell Line | IDH1 Status | Cellular Assay | EC50/Effect | Reference |

| Ivosidenib (AG-120) | Primary mIDH1 AML samples | R132 mutants | 2-HG Inhibition | 96% reduction at 0.5 µM | [1][2] |

| U87 MG (overexpression) | R132H | 2-HG Inhibition | 62 nM | [1][2] | |

| HT1080 | R132C | 2-HG Inhibition | 215 nM | [1][2] | |

| AGI-5198 | TS603 glioma cells | Endogenous R132H | 2-HG Inhibition | Dose-dependent | [7] |

| ML309 | U87 MG (overexpression) | R132H | 2-HG Inhibition | 500 nM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity and potency. Below are protocols for key experiments cited in the evaluation of mutant IDH1 inhibitors.

Biochemical Enzyme Inhibition Assay (NADPH Depletion)

This assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH.

Principle: Mutant IDH1 utilizes NADPH to reduce α-ketoglutarate to 2-hydroxyglutarate. The rate of NADPH depletion, measured by a decrease in absorbance at 340 nm or a change in fluorescence, is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Materials:

-

Recombinant human mutant IDH1 (e.g., R132H) and wild-type IDH1.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% BSA.

-

NADPH solution.

-

α-ketoglutarate (α-KG) solution.

-

Test inhibitor compounds.

-

96-well or 384-well microplates (UV-transparent or black for fluorescence).

-

Plate reader capable of measuring absorbance at 340 nm or fluorescence (e.g., using a diaphorase/resazurin coupled system).[8][9]

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the assay buffer.

-

In the microplate wells, add the assay buffer, the inhibitor solution (or DMSO for control), and the mutant IDH1 enzyme.

-

Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG.

-

Immediately begin monitoring the decrease in absorbance at 340 nm or the change in fluorescence in kinetic mode for 10-60 minutes.[10]

-

The initial reaction velocity is calculated from the linear portion of the kinetic curve.

-

For wild-type IDH1 selectivity, the assay is run in reverse, measuring the production of NADPH from NADP⁺ and isocitrate.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Assay (LC-MS/MS)

This assay quantifies the oncometabolite 2-HG in cells treated with a mutant IDH1 inhibitor.

Principle: Cells harboring mutant IDH1 produce high levels of 2-HG. The efficacy of an inhibitor is determined by its ability to reduce intracellular 2-HG levels. 2-HG is extracted from cells and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for sensitive and specific detection, including the separation of D- and L-2-HG enantiomers after derivatization.[11][12]

Materials:

-

IDH1-mutant cell line (e.g., HT1080, U87-R132H) and a corresponding wild-type cell line.

-

Cell culture reagents.

-

Test inhibitor compounds.

-

Extraction Solvent: 80% methanol.

-

Internal standard (e.g., ¹³C₅-2-HG).

-

Derivatizing agent (e.g., diacetyl-L-tartaric anhydride - DATAN).[11]

-

LC-MS/MS system.

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours).

-

Wash the cells with ice-cold PBS and then lyse them and extract the metabolites using the ice-cold extraction solvent containing the internal standard.

-

Centrifuge the samples to pellet cell debris and collect the supernatant.

-

Dry the supernatant (e.g., using a SpeedVac).

-

For enantiomeric separation, derivatize the dried metabolites with DATAN.[11]

-

Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.

-

Inject the samples into the LC-MS/MS system and quantify the amount of 2-HG based on a standard curve.

-

Normalize the 2-HG levels to cell number or protein concentration.

-

Plot the normalized 2-HG concentration against the inhibitor concentration to determine the EC50 value.

Cell Viability Assay

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

Principle: The viability of cells is measured using various methods, such as the metabolic conversion of a tetrazolium salt (e.g., MTT, MTS) into a colored formazan product or the quantification of ATP as an indicator of metabolically active cells.[13][14]

Materials:

-

IDH1-mutant and wild-type cell lines.

-

Cell culture reagents.

-

Test inhibitor compounds.

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent).

-

Solubilization solution (for MTT assay).

-

96-well plates.

-

Microplate reader (absorbance or luminescence).

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach.

-

Add serial dilutions of the inhibitor to the wells.

-

Incubate the cells for a prolonged period (e.g., 6-10 days) to observe effects on proliferation.

-

At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).[13]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to mutant IDH1 function and inhibitor evaluation.

Caption: Signaling pathways affected by mutant IDH1.

Caption: Experimental workflow for mutant IDH1 inhibitor screening.

References

- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 4. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

The Impact of Mutant IDH1 Inhibitors on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the landscape of cancer metabolism, particularly in gliomas, acute myeloid leukemia (AML), and chondrosarcomas. The most common mutation, a substitution of arginine at position 132 (primarily R132H), confers a neomorphic enzymatic activity. This altered function leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG), a key component of the tricarboxylic acid (TCA) cycle.[1][2] The accumulation of 2-HG to millimolar concentrations within tumor cells drives oncogenesis through epigenetic dysregulation and profound metabolic reprogramming.[3] This guide provides an in-depth technical overview of the impact of a representative mutant IDH1 inhibitor, AGI-5198 (a potent and selective inhibitor often referred to by descriptors such as "Mutant IDH1-IN-1"), on cancer cell metabolism.

Quantitative Effects of AGI-5198 on Mutant IDH1

AGI-5198 is a first-generation, potent, and selective small-molecule inhibitor of the mutant IDH1 enzyme.[3][4] Its efficacy has been demonstrated in various preclinical models, where it effectively reduces 2-HG levels and impacts tumor cell growth and differentiation.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (R132H-IDH1) | 0.07 µM (70 nM) | In vitro enzyme assay | [3][4] |

| IC50 (Wild-Type IDH1) | > 100 µM | In vitro enzyme assay | [3][5] |

| IC50 (IDH2 isoforms) | > 100 µM | In vitro enzyme assay | [3] |

| Cellular 2-HG Reduction | >99% at 2.5 µM | IDH1-mutant glioma cells | [6] |

| In Vivo 2-HG Reduction | ~70% after 1 week | Glioma patients (Phase 1 trial of a mutant IDH1 inhibitor) | [7] |

| Tumor Growth Inhibition | Dose-dependent | IDH1-mutant glioma xenografts | [3] |

Core Metabolic Consequences of Mutant IDH1 and its Inhibition

The primary metabolic consequence of the IDH1 mutation is the massive production of 2-HG. This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes.[3] Furthermore, the neomorphic reaction consumes NADPH, a critical cellular reductant, impacting the cell's redox homeostasis.

Signaling Pathways Affected by Mutant IDH1

The metabolic perturbations induced by mutant IDH1 have significant downstream effects on key cellular signaling pathways that regulate cell growth, proliferation, and survival.

Caption: Signaling pathways impacted by mutant IDH1 and its inhibitor AGI-5198.

The mTOR signaling pathway is frequently activated in IDH1-mutant gliomas.[8][9] Studies have shown that the expression of mutant IDH1 can upregulate genes such as WNTA, PRKAA2, GSK3B, and MTOR, leading to the activation of this pathway and promoting cell proliferation and invasion.[8] Additionally, the accumulation of 2-HG can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylases, which are α-KG-dependent enzymes that mark HIF-1α for degradation.[1][10] This can promote a pseudohypoxic state, further contributing to metabolic reprogramming and tumor progression.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology Outline:

-

Cell Culture: Culture IDH1-mutant cells (e.g., U87-MG cells stably expressing IDH1 R132H) to ~80% confluency.

-

Compound Treatment: Treat cells with AGI-5198 at various concentrations (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[11]

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

Cell Lysis: Lyse the cells using a suitable method, such as repeated freeze-thaw cycles or lysis buffer.[12]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble IDH1 protein using Western blotting with an anti-IDH1 antibody.[11] An upward shift in the melting curve in the presence of AGI-5198 indicates target engagement and stabilization.

Metabolomic Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique used to identify and quantify small molecules (metabolites) in biological samples. It is instrumental in measuring the levels of 2-HG and other key metabolites affected by mutant IDH1 and its inhibitors.

Methodology Outline:

-

Sample Preparation: Culture IDH1-mutant cells and treat them with AGI-5198 or vehicle. Harvest the cells and quench their metabolism rapidly, for example, with cold methanol.

-

Metabolite Extraction: Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

LC-MS Analysis: Separate the extracted metabolites using liquid chromatography based on their physicochemical properties. The separated metabolites are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions.

-

Data Analysis: Identify and quantify metabolites by comparing their retention times and mass spectra to known standards. This allows for the precise measurement of changes in the levels of 2-HG, α-KG, and other TCA cycle intermediates.[13][14]

Conclusion

The discovery of IDH1 mutations has opened a new chapter in our understanding of cancer metabolism and has provided a novel therapeutic target. Inhibitors like AGI-5198 specifically target the neomorphic activity of the mutant enzyme, leading to a reduction in the oncometabolite 2-HG. This, in turn, can reverse some of the epigenetic and metabolic reprogramming induced by the mutation, offering a promising therapeutic strategy for patients with IDH1-mutant cancers. The experimental approaches outlined in this guide are crucial for the continued development and characterization of novel inhibitors targeting this unique metabolic vulnerability in cancer.

References

- 1. Glioma-Derived Mutations in IDH1 Dominantly Inhibit IDH1 Catalytic Activity and Induce HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AGI 5198 | Isocitrate Dehydrogenase 1 (IDH1) | Tocris Bioscience [tocris.com]

- 5. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Metabolomic Phenotyping of Gliomas: What Can We Get with Simplified Protocol for Intact Tissue Analysis? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolomic Profiles of Human Glioma Inform Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Epigenetic Effects of Mutant IDH1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including gliomas and acute myeloid leukemia (AML).[1][2][3] These mutations, most commonly occurring at arginine 132 (R132H), confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4][5][6] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as the ten-eleven translocation (TET) family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[7][8] This inhibition results in widespread epigenetic dysregulation, including DNA and histone hypermethylation, which are thought to drive tumorigenesis.[7][8]

The reversibility of these epigenetic alterations has made mutant IDH1 an attractive therapeutic target. Small molecule inhibitors have been developed to selectively target the mutant IDH1 enzyme, block 2-HG production, and thereby restore normal epigenetic landscapes. This technical guide focuses on the preliminary studies of one such selective inhibitor, AGI-5198, as a representative compound for understanding the epigenetic effects of mutant IDH1 inhibition. Data from other relevant inhibitors, such as vorasidenib and ivosidenib, are also included to provide a broader context.

Core Mechanism of Action: Reversal of Oncometabolite-Induced Epigenetic Silencing

The primary mechanism by which mutant IDH1 inhibitors exert their effect is through the reduction of intracellular 2-HG levels. This alleviates the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA.

Quantitative Analysis of Epigenetic Reversal by Mutant IDH1 Inhibitors

The efficacy of mutant IDH1 inhibitors can be quantified by measuring the reduction in 2-HG levels and the corresponding changes in histone and DNA methylation marks.

Table 1: Effect of AGI-5198 on R-2-Hydroxyglutarate (R-2HG) Production

| Cell Line/Model | Treatment | R-2HG Inhibition | Reference |

| TS603 Glioma Cells | AGI-5198 (dose-dependent) | Near-complete | [4] |

| R132H-IDH1 Glioma Xenografts | AGI-5198 (150 mg/kg) | Significant | [4] |

| R132H-IDH1 Glioma Xenografts | AGI-5198 (450 mg/kg) | Marked reduction | [4] |

Table 2: Reversal of Histone Methylation by Mutant IDH1 Inhibition

| Histone Mark | Cell/Tumor Model | Treatment | Change in Methylation | Reference |

| H3K9me3 | TS603 Glioma Cells | AGI-5198 (near-complete 2-HG inhibition) | Demethylation induced | [4] |

| H3K9me3 | R132H-IDH1 Glioma Xenografts | AGI-5198 (450 mg/kg) | Marked decrease | [4] |

| H3K27me3 | TS603 Glioma Cells (GFAP, AQP4 promoters) | AGI-5198 | Marked reduction | [4] |

Table 3: Effect of Mutant IDH1 Inhibitors on DNA Hydroxymethylation

| Inhibitor | Tumor Type | Parameter Measured | Result | Reference |

| Vorasidenib | IDH1-mutant Glioma | 5-hydroxymethylcytosine (5hmC) | ~2-fold increase with optimal 2-HG suppression | [9] |

| Ivosidenib | IDH1-mutant Glioma | 5-hydroxymethylcytosine (5hmC) | Increased with optimal 2-HG suppression | [9] |

Table 4: Effect of Mutant IDH1 Inhibitors on Cellular Proliferation

| Inhibitor | Tumor Model | Marker | Result | Reference |

| AGI-5198 | R132H-IDH1 Glioma Xenografts | Ki-67 | Reduced staining | [10] |

| Vorasidenib | IDH1-mutant Glioma | Ki-67 | ~2-fold decrease in Ki-67 positive cells | [9] |

| Ivosidenib | IDH1-mutant Glioma | Ki-67 | Decrease in Ki-67 positive cells | [9] |

Detailed Experimental Protocols

Protocol 1: Quantification of Intracellular 2-Hydroxyglutarate (2-HG) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the analysis of oncometabolites in cell culture and tumor tissues.[11][12][13][14]

-

Sample Preparation:

-

Cell Culture: Harvest approximately 1 x 107 cells by centrifugation. Wash the cell pellet with ice-cold PBS.